molecular formula C20H19N3O2 B3006551 N-[4-(benzyloxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415455-15-9

N-[4-(benzyloxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B3006551
CAS No.: 2415455-15-9
M. Wt: 333.391
InChI Key: RNLGHENDTGIYNV-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dimethylpyrimidine carboxamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-(benzyloxy)aniline: This intermediate is synthesized by reacting 4-nitrophenol with benzyl chloride in the presence of a base such as potassium carbonate.

    Formation of 4-(benzyloxy)phenyl isocyanate: The 4-(benzyloxy)aniline is then treated with phosgene to form the corresponding isocyanate.

    Cyclization to form the pyrimidine ring: The 4-(benzyloxy)phenyl isocyanate is reacted with 2,3-dimethyl-1,3-butadiene under acidic conditions to form the pyrimidine ring.

    Final coupling reaction: The resulting pyrimidine derivative is then coupled with 4-aminobenzoic acid under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group in the intermediate stages can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets within the target protein, while the pyrimidine ring interacts with polar or charged residues. This binding can inhibit the activity of the target enzyme or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide: Unique due to its specific substitution pattern and the presence of both benzyloxy and dimethylpyrimidine groups.

    N-[4-(benzyloxy)phenyl]-2-methylpyrimidine-4-carboxamide: Similar structure but with a different substitution pattern on the pyrimidine ring.

    N-[4-(benzyloxy)phenyl]-5-methylpyrimidine-4-carboxamide: Another similar compound with a single methyl group on the pyrimidine ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and dimethylpyrimidine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5,6-dimethyl-N-(4-phenylmethoxyphenyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-15(2)21-13-22-19(14)20(24)23-17-8-10-18(11-9-17)25-12-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLGHENDTGIYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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